Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)
CAS No.:
Cat. No.: VC17611809
Molecular Formula: C36H41ClNPPd-
Molecular Weight: 660.6 g/mol
* For research use only. Not for human or veterinary use.
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) -](/images/structure/VC17611809.png)
Specification
Molecular Formula | C36H41ClNPPd- |
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Molecular Weight | 660.6 g/mol |
Standard InChI | InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1 |
Standard InChI Key | NYVJUMRZZSYAFI-UHFFFAOYSA-M |
Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Introduction
Chemical Identity and Structural Features
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) (CAS 2230788-61-9) possesses the molecular formula C₃₄H₃₈ClNPd, with a molecular weight of 660.6 g/mol . The palladium center adopts a square-planar geometry, coordinated by:
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A chloride ligand (Cl⁻)
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A 2-dicyclohexylphosphino-1,1-biphenyl (XPhos) ligand providing steric bulk and electron density
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A 2-(2-amino-1,1-biphenyl) group that stabilizes the palladacycle through chelation
The XPhos ligand’s dicyclohexylphosphine substituents create a cone angle exceeding 160°, shielding the palladium center and favoring oxidative addition with sterically hindered substrates . The aminoethylphenyl group enhances solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .
Table 1: Key Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 660.6 g/mol | |
Solubility | THF, DCM, toluene; insoluble in MTBE | |
Appearance | White crystalline powder | |
Decomposition Temperature | >200°C (under nitrogen) |
Synthesis and Purification
This precatalyst is synthesized via a two-step protocol starting from bis(acetonitrile)dichloropalladium(II) :
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Ligand Exchange: Reaction with 2-dicyclohexylphosphino-1,1-biphenyl in dichloromethane yields a monophosphine intermediate.
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Cyclopalladation: Treatment with 2-(2-aminoethyl)phenylboronic acid induces C–H activation, forming the palladacycle .
Purification involves precipitation from methyl tert-butyl ether (MTBE), yielding a 1:1 MTBE adduct. Residual MTBE is removed by dissolving the product in dichloromethane and reprecipitating with hexanes . The final product exhibits >95% purity by ¹H, ¹³C, and ³¹P NMR .
Catalytic Applications in Cross-Coupling Reactions
Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) excels in coupling reactions under mild conditions (often <100°C, 1–2 mol% Pd loading) . Key applications include:
Suzuki-Miyaura Couplings
The precatalyst facilitates couplings of aryl chlorides with arylboronic acids in 82–99% yield, outperforming Pd(PPh₃)₄ and Pd(OAc)₂ in electron-deficient systems . For example, 4-chlorobenzonitrile couples with phenylboronic acid in 94% yield at 80°C using 1 mol% catalyst .
C–N Bond Formations
Buchwald-Hartwig aminations of aryl chlorides with secondary amines proceed at room temperature with 0.5–1 mol% loading, achieving turnover numbers (TON) >1,000 .
Table 2: Representative Catalytic Performance
Reaction Type | Substrate | Conditions | Yield | Source |
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Suzuki-Miyaura | 4-ClC₆H₄CN + PhB(OH)₂ | 80°C, 2 h | 94% | |
Buchwald-Hartwig Amination | 4-ClC₆H₄OMe + morpholine | RT, 12 h | 89% |
Comparative Advantages Over First-Generation Catalysts
As a second-generation palladacycle, this compound addresses limitations of earlier precatalysts:
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Faster Activation: The aminoethylphenyl group lowers the activation energy for Pd(0) formation, enabling reactions at ambient temperature .
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Reduced Loading: Catalytic efficiency improvements allow loadings as low as 0.1 mol% in large-scale applications .
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Broader Substrate Scope: Electron-neutral and -deficient aryl chlorides, traditionally sluggish in cross-couplings, react efficiently .
Recent Advances and Modifications
Recent studies explore THF-adducted derivatives (e.g., CAS 1310584-14-5) to enhance solubility in ethereal solvents . These variants maintain catalytic activity while simplifying handling in continuous-flow systems .
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